molecular formula C7H8N4O B15199722 2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile

2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B15199722
M. Wt: 164.16 g/mol
InChI Key: GIVCURUJJHVEJQ-UHFFFAOYSA-N
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Description

2-Ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile (CAS: 860260-28-2) is a bicyclic heterocyclic compound featuring a partially saturated imidazole core substituted with an ethoxy group at position 2 and two nitrile groups at positions 4 and 5. Its molecular formula is C₇H₈N₄O, with a molecular weight of 176.17 g/mol.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile

InChI

InChI=1S/C7H8N4O/c1-2-12-7-10-5(3-8)6(4-9)11-7/h7,10-11H,2H2,1H3

InChI Key

GIVCURUJJHVEJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1NC(=C(N1)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the intermediate, which is then cyclized to produce the desired imidazole derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.

Scientific Research Applications

2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Imidazole Derivatives

Compound Name Substituents/Modifications Key Structural Features References
2-Ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile Ethoxy (C₂H₅O) at C2; dihydroimidazole core Enhanced lipophilicity, potential for H-bonding
2-Bromo-1H-imidazole-4,5-dicarbonitrile (CAS: 50847-09-1) Bromo at C2; unsaturated imidazole core Higher reactivity due to bromide; planar structure
2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) Azo (-N=N-) bridge linking two imidazoles High nitrogen content (53.4% N); thermal stability (decomp. >200°C)
1-(2,6-Dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile Dichlorobenzyl at N1; unsaturated core Increased steric bulk; potential for π-π interactions
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives Pyrazole core; nitrile at C4 Structural isomerism; antioxidant/antimicrobial activity
Physicochemical and Thermal Properties
  • Thermal Stability :

    • TCAD exhibits exceptional thermal stability (decomposition at 369–371°C), attributed to its conjugated azo-imidazole system .
    • Pyrazole derivatives lack thermal data in the evidence but show stability under mild reaction conditions (50°C) .
    • The ethoxy group in the target compound may lower thermal stability compared to TCAD due to reduced conjugation.
  • Solubility and Reactivity :

    • Nitrile groups in all compounds confer polarity, but substituents modulate solubility. For example, TCAD’s azo bridge increases crystallinity, while the ethoxy group in the target compound enhances organic-phase solubility .
    • Bromo-substituted analogs () are more reactive toward nucleophilic substitution than ethoxy derivatives .

Table 2: Bioactivity Comparison

Compound Class Bioactivity/Application Key Findings References
Pyrazole-4-carbonitriles Antioxidant (DPPH assay) and antimicrobial IC₅₀ values (antioxidant) and MICs (antimicrobial) not reported; inhibition zones: 12–16 mm (0.1% conc.)
TCAD Energetic materials (e.g., fire extinguishers) Generates nitrogen gas upon combustion; used in high-nitrogen explosives
1-(2,6-Dichlorobenzyl) derivative Potential antimicrobial (untested in evidence) Steric bulk may hinder microbial membrane penetration
Target Compound Not explicitly tested in evidence Hypothesized applications: pharmaceuticals (e.g., kinase inhibitors) due to nitrile reactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Cyclocondensation : React a 1,2-dicarbonyl precursor with an ethoxylated amine (e.g., ethanolamine derivatives) under acidic or basic conditions. Solvents like dimethylformamide (DMF) or acetonitrile are optimal for solubility and reactivity .
  • Catalysis : Use ammonium acetate or diethyl ammonium hydrogen phosphate to accelerate cyclization. Temperature control (80–120°C) minimizes side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or TLC .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water). Use SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and hydrogen bonding patterns .
  • Spectroscopy : Confirm the imidazole core via 1^1H NMR (δ 7.5–8.5 ppm for aromatic protons) and IR (C≡N stretch ~2200 cm1^{-1}). Mass spectrometry (ESI-MS) verifies molecular weight .

Q. What functionalization strategies are feasible for modifying the ethoxy or cyano groups?

  • Methodological Answer :

  • Cyano Group Reactivity : Perform nucleophilic substitution with Grignard reagents (e.g., RMgX) to replace cyano groups with alkyl/aryl chains. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl functionalization .
  • Ethoxy Group Modification : Hydrolyze the ethoxy group to hydroxyl under acidic conditions (HCl/H2_2O) or replace it via nucleophilic substitution with thiols/amines .

Advanced Research Questions

Q. How can researchers design cocrystals to enhance the stability or solubility of this compound?

  • Methodological Answer :

  • Cocrystal Screening : Co-crystallize with hydrogen bond donors (e.g., methanol, carboxylic acids) via solvent evaporation. Use graph set analysis (Etter’s rules) to predict hydrogen bonding motifs .
  • Characterization : Analyze cocrystals via PXRD to confirm lattice changes and DSC/TGA to assess thermal stability improvements .

Q. What computational approaches predict the compound’s reactivity in catalytic or supramolecular systems?

  • Methodological Answer :

  • DFT Modeling : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in solvent environments (water, DMSO) to guide material design .

Q. How can conflicting data on reaction pathways (e.g., competing substitution vs. oxidation) be resolved?

  • Methodological Answer :

  • Mechanistic Studies : Use kinetic isotope effects (KIEs) or 13^{13}C labeling to trace reaction pathways. Compare experimental outcomes (e.g., via GC-MS) with DFT-predicted transition states .
  • Condition Optimization : Vary pH, solvent polarity, and temperature to isolate dominant pathways. For example, basic conditions favor nucleophilic substitution over oxidation .

Q. What methodologies assess the compound’s potential in materials science (e.g., coordination polymers or energetic materials)?

  • Methodological Answer :

  • Coordination Chemistry : React with transition metals (Cu2+^{2+}, Fe3+^{3+}) in ethanol/water. Characterize complexes via UV-Vis (d-d transitions) and single-crystal XRD .
  • Energetic Material Testing : Measure impact sensitivity (BAM drop hammer) and detonation velocity (CHEETAH code simulations) to evaluate safety and performance .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential cyanide release under decomposition .
  • Ventilation : Work in a fume hood to prevent inhalation of dust/particulates. Store in airtight containers away from oxidizers .

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